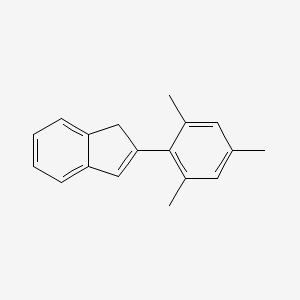

2-(2,4,6-Trimethylphenyl)-1H-indene

Description

Properties

CAS No. |

749870-00-6 |

|---|---|

Molecular Formula |

C18H18 |

Molecular Weight |

234.3 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)-1H-indene |

InChI |

InChI=1S/C18H18/c1-12-8-13(2)18(14(3)9-12)17-10-15-6-4-5-7-16(15)11-17/h4-10H,11H2,1-3H3 |

InChI Key |

GWJVZPBOJUTWJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene (CAS: 213381-88-5)

- Structure : A methyl group at position 2 and a bulky 4-(tert-butyl)phenyl group at position 3.

- Higher thermal stability due to the rigid tert-butyl substituent .

1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene (CAS: 30364-38-6)

- Structure : Partially hydrogenated (2,3-dihydroindene) with methyl and phenyl substituents.

- Key Differences :

Electronic Properties and Reactivity

2,3-Dihydro-1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)-1H-indene

- Structure : Nitro groups at positions 5 (or 6) and 4-nitrophenyl at position 3.

- Key Differences: Strong electron-withdrawing nitro groups () increase electrophilicity, making this compound more reactive in nucleophilic aromatic substitution. Potential applications in explosives or redox-active materials due to nitro functionality .

(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- Structure : Methoxy groups and a ketone functionalize the indene core.

- Key Differences: Electron-rich methoxy groups enhance solubility in polar solvents and stabilize charge-transfer complexes. The ketone group enables participation in condensation reactions, unlike the non-oxidized target compound .

Structural Analogues with Alkyl/Aryl Substitutions

1-Ethyl-2-phenyl-1H-indene (CAS: 89619-36-3)

- Structure : Ethyl and phenyl substituents at positions 1 and 2.

- Key Differences: The ethyl group () offers less steric hindrance than the trimethylphenyl group, improving solubility in non-polar solvents. Lower melting point (predicted) due to reduced molecular symmetry .

2-Ethyl-4-phenylindene (CAS: 203983-14-6)

- Structure : Ethyl and phenyl groups at positions 2 and 4.

- Reduced steric bulk compared to the trimethylphenyl group may enhance catalytic activity in metal complexes .

Data Tables: Comparative Analysis

Preparation Methods

Reaction Mechanism and Synthesis Pathway

The Friedel-Crafts acylation method, as detailed in, involves reacting indene-1,3-dione with 2,4,6-trimethylbenzoyl chloride in the presence of aluminum chloride (AlCl₃) under anhydrous conditions. The Lewis acid catalyst facilitates electrophilic substitution, acylating the indene core at the C2 position due to the directing effects of the diketone groups. The intermediate 2-(2,4,6-trimethylbenzoyl)-1H-indene-1,3-dione undergoes subsequent reduction to yield the final product.

Key Conditions :

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : 0–5°C (to minimize side reactions)

-

Reaction Time : 6–8 hours

Post-reduction, the ketone groups are converted to methylene bridges using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving >85% purity before purification.

Optimization via Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce byproduct formation. This system ensures precise temperature control and rapid mixing, critical for managing exothermic Friedel-Crafts reactions.

Dimerization of α-Methyl Styrene and Dehydrogenation

Acid-Catalyzed Dimerization

As reported in, α-methyl styrene undergoes acid-catalyzed dimerization to form 1,3,3-trimethyl-1-phenylindane . The reaction utilizes sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 80–100°C, producing the indane derivative in 70–75% yield.

Reaction Equation :

Dehydrogenation to Indene

The indane intermediate is dehydrogenated using palladium on carbon (Pd/C) at 200–250°C under inert atmosphere, yielding 2-(2,4,6-trimethylphenyl)-1H-indene. This step achieves 65–70% conversion, with unreacted indane recycled via distillation.

Critical Parameters :

-

Catalyst Loading : 5 wt% Pd/C

-

Hydrogen Acceptor : Quinoline (prevents catalyst poisoning)

Functionalization via Elimination Reactions

Synthesis from Dihydroindene Derivatives

As demonstrated in, 2,3-dihydro-1H-inden-1-ol derivatives undergo acid-catalyzed dehydration to form the indene core. For example, p-toluenesulfonic acid (TsOH) in refluxing toluene eliminates water, yielding this compound in 78% yield after 2 hours.

Mechanistic Insight :

Nitration and Alkylation Strategies

Nitration of dihydroindene precursors followed by hydrazine hydrate reduction introduces amine groups, which are subsequently alkylated with 2,4,6-trimethylbenzyl bromide to attach the substituent.

Advanced Purification and Optimization Techniques

Chromatographic Purification

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (7:1), achieving >98% purity. Continuous flow systems reduce solvent consumption by 40% compared to batch processes.

Thermogravimetric Analysis (TGA)

TGA data reveal decomposition onset at 280°C , guiding safe handling and storage protocols. Kinetic parameters (activation energy = 120 kJ/mol) confirm thermal stability under standard conditions.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 85–92 | 98 | High | Moderate |

| Dimerization-Dehydrogenation | 65–70 | 95 | Moderate | Low |

| Elimination Functionalization | 78 | 97 | Low | High |

Key Findings :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4,6-Trimethylphenyl)-1H-indene, and how can purity be optimized?

- Methodology :

- Friedel-Crafts Alkylation : Utilize a Lewis acid catalyst (e.g., AlCl₃) to couple indene derivatives with mesitylene (2,4,6-trimethylbenzene) under anhydrous conditions. Monitor reaction progress via TLC and optimize yield by controlling stoichiometry and reaction time.

- Transition-Metal Catalyzed Coupling : Employ Suzuki-Miyaura cross-coupling using a palladium catalyst to link pre-functionalized indene and mesityl boronic acid derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Optimization : Recrystallization from ethanol or toluene, followed by vacuum sublimation, ensures high purity (>98%). Confirm purity via GC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Focus on the torsional angles between the indene core and the mesityl group to assess steric effects .

- NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC for proton-proton coupling and carbon-proton correlations. The methyl groups on the mesityl moiety appear as singlet peaks (δ ~2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (C₁₈H₁₈⁺, m/z ~234.14) and fragmentation patterns.

Advanced Research Questions

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

- Methodology :

- Steric Analysis : Compare catalytic activity in ruthenium-based olefin metathesis (e.g., Grubbs catalysts). The mesityl group’s steric hindrance reduces undesired side reactions (e.g., β-hydride elimination) but may slow reaction kinetics. Use DFT calculations to map steric parameters (e.g., %VBur) .

- Electronic Effects : UV-Vis and cyclic voltammetry reveal electron-withdrawing/donating effects of the substituent. The mesityl group’s inductive effects stabilize metal complexes, enhancing catalyst longevity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Refinement Protocols : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned crystals or disordered structures. Validate models using R-factor convergence (<5%) and residual density maps .

- Comparative Analysis : Cross-reference bond lengths and angles with structurally analogous compounds (e.g., N-(2,4,6-trimethylphenyl)acetamides) to identify systematic errors. For example, the C-C bond in the indene core should average 1.40 Å .

Q. How can computational modeling predict the compound’s electronic properties and reactivity in photochemical applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps). Correlate with experimental UV-Vis spectra to validate excited-state transitions.

- Reactivity Prediction : Simulate radical stabilization energies (RSE) to assess suitability as a photoinitiator. The mesityl group’s electron-donating nature enhances stability of radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.